N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylcyclobutanamine
Description
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylcyclobutanamine: is a synthetic organic compound that features a pyrazole ring substituted with a fluorophenyl group and a cyclobutanamine moiety
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylcyclobutanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3/c1-19(14-3-2-4-14)10-12-9-17-18-15(12)11-5-7-13(16)8-6-11/h5-9,14H,2-4,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRPNHYWFMXAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(NN=C1)C2=CC=C(C=C2)F)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylcyclobutanamine typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone. For instance, reacting 4-fluoroacetophenone with hydrazine hydrate under reflux conditions yields 5-(4-fluorophenyl)-1H-pyrazole.
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Alkylation of the Pyrazole: : The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 5-(4-fluorophenyl)-1H-pyrazole with a suitable alkylating agent such as benzyl chloride in the presence of a base like potassium carbonate.
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Formation of the Cyclobutanamine Moiety: : The cyclobutanamine moiety can be introduced by reacting the alkylated pyrazole with cyclobutanone in the presence of a reducing agent such as sodium borohydride.
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N-Methylation: : Finally, the compound is N-methylated using methyl iodide in the presence of a base like sodium hydride to yield This compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclobutanamine moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can occur at the pyrazole ring or the fluorophenyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
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Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the cyclobutanamine moiety.
Reduction: Reduced forms of the pyrazole ring or fluorophenyl group.
Substitution: Substituted derivatives at the fluorophenyl group.
Scientific Research Applications
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylcyclobutanamine: has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.
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Biological Studies: : The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
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Pharmacology: : Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.
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Industrial Applications:
Mechanism of Action
The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylcyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrazole ring contributes to its overall stability and reactivity. The compound may modulate the activity of certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylcyclobutanamine: can be compared with other similar compounds, such as:
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N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylcyclobutanamine: : This compound has a chlorophenyl group instead of a fluorophenyl group, which may alter its binding affinity and biological activity.
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N-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methyl]-N-methylcyclobutanamine: : The bromophenyl group can affect the compound’s reactivity and interaction with biological targets.
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N-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]-N-methylcyclobutanamine: : The methylphenyl group may influence the compound’s pharmacokinetic properties.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
